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molecular formula C12H19NO B5555141 N,N-diethyl-2-phenoxyethanamine CAS No. 74-40-8

N,N-diethyl-2-phenoxyethanamine

Cat. No. B5555141
M. Wt: 193.28 g/mol
InChI Key: OOYKEEROCQGXPH-UHFFFAOYSA-N
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Patent
US08962869B2

Procedure details

A solution of 108.5 g (0.630 mol; 1.2 eq.) of N-(2-chloroethyl)-N,N-diethylamine hydrochloride in 65 ml of water is added slowly (over about 55 minutes) to a mixture containing 50 g (0.531 mol) of phenol and 46.3 g (1.158 mol; 2.2 eq.) of NaOH in 270 ml of water. The mixture is stirred for 3 hours 30 minutes at 20° C. and then for 45 minutes at 55° C. The phases are separated by settling and the supernatant oil diluted in 100 ml of DCE is washed with (i) 100 ml of 2.5% sodium hydroxide and then (ii) with 100 ml of 5% sodium hydroxide. The product is dried over sodium sulfate and then concentrated. 81.4 g of crude N,N-diethyl-N-(phenoxyethyl)amine are obtained.
Quantity
108.5 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
46.3 g
Type
reactant
Reaction Step Two
Name
Quantity
270 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][N:5]([CH2:8][CH3:9])[CH2:6][CH3:7].[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[Na+]>O>[CH2:6]([N:5]([CH2:8][CH3:9])[CH2:4][CH2:3][O:16][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
108.5 g
Type
reactant
Smiles
Cl.ClCCN(CC)CC
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
46.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
270 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours 30 minutes at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 45 minutes at 55° C
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The phases are separated
ADDITION
Type
ADDITION
Details
the supernatant oil diluted in 100 ml of DCE
WASH
Type
WASH
Details
is washed with (i) 100 ml of 2.5% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(CCOC1=CC=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 81.4 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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